molecular formula C31H55ClO2 B12334601 Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)-

Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)-

Cat. No.: B12334601
M. Wt: 495.2 g/mol
InChI Key: LERHNHFSSYFCPK-UHFFFAOYSA-N
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Description

Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and two dodecyloxy groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- typically involves the chloromethylation of a benzene derivative followed by the introduction of dodecyloxy groups. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nucleophilic substitution with dodecanol to introduce the dodecyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-1,2-bis(dodecyloxy)benzene.

    Reduction: Formation of 4-methyl-1,2-bis(dodecyloxy)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dodecyloxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-(chloromethyl): Similar structure but lacks the dodecyloxy groups.

    Toluene, p,α-dichloro: Another chloromethyl-substituted benzene derivative.

    4-Chlorobenzyl chloride: Contains a chloromethyl group but no dodecyloxy groups.

Uniqueness

Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is unique due to the presence of both the chloromethyl and dodecyloxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H55ClO2

Molecular Weight

495.2 g/mol

IUPAC Name

4-(chloromethyl)-1,2-didodecoxybenzene

InChI

InChI=1S/C31H55ClO2/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26,28H2,1-2H3

InChI Key

LERHNHFSSYFCPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCCCCCC

Origin of Product

United States

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